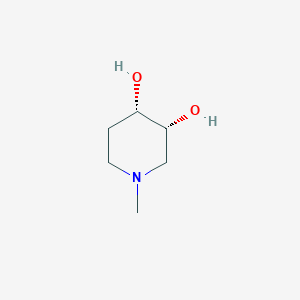stannane CAS No. 61057-37-2](/img/structure/B14607483.png)
[(4-Methylbenzoyl)oxy](triphenyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylbenzoyl)oxystannane is an organotin compound that features a stannane core bonded to a triphenyl group and a 4-methylbenzoyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylbenzoyl)oxystannane typically involves the reaction of triphenyltin chloride with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:
Ph3SnCl+4-Methylbenzoyl chloride→(4-Methylbenzoyl)oxystannane+HCl
Industrial Production Methods
Industrial production of organotin compounds often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methylbenzoyl)oxystannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The 4-methylbenzoyl group can be substituted with other acyl groups or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Tin oxides and corresponding carboxylic acids.
Reduction: Lower oxidation state tin compounds and alcohols.
Substitution: New organotin compounds with different acyl or nucleophilic groups.
Applications De Recherche Scientifique
Chemistry
(4-Methylbenzoyl)oxystannane is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and in radical reactions.
Biology
Organotin compounds, including (4-Methylbenzoyl)oxystannane, have been studied for their biological activity, including antimicrobial and antifungal properties.
Medicine
Research is ongoing into the potential use of organotin compounds in medicinal chemistry, particularly for their anticancer properties.
Industry
In industry, organotin compounds are used as catalysts in polymerization reactions and as stabilizers in the production of PVC.
Mécanisme D'action
The mechanism of action of (4-Methylbenzoyl)oxystannane involves its ability to form stable complexes with various substrates. The tin atom can coordinate with electron-rich sites on the substrate, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Methoxybenzoyl)oxystannane
- (4-Chlorobenzoyl)oxystannane
- (4-Bromobenzoyl)oxystannane
Uniqueness
(4-Methylbenzoyl)oxystannane is unique due to the presence of the 4-methylbenzoyl group, which can influence its reactivity and stability compared to other similar compounds. The methyl group can provide steric hindrance and electronic effects that alter the compound’s behavior in chemical reactions.
Propriétés
Numéro CAS |
61057-37-2 |
|---|---|
Formule moléculaire |
C26H22O2Sn |
Poids moléculaire |
485.2 g/mol |
Nom IUPAC |
triphenylstannyl 4-methylbenzoate |
InChI |
InChI=1S/C8H8O2.3C6H5.Sn/c1-6-2-4-7(5-3-6)8(9)10;3*1-2-4-6-5-3-1;/h2-5H,1H3,(H,9,10);3*1-5H;/q;;;;+1/p-1 |
Clé InChI |
IGTWITHILTVSIY-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


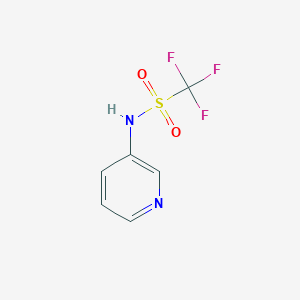
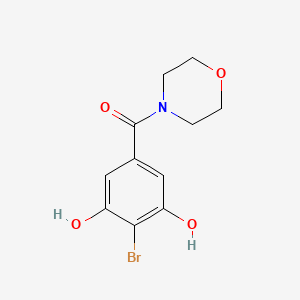
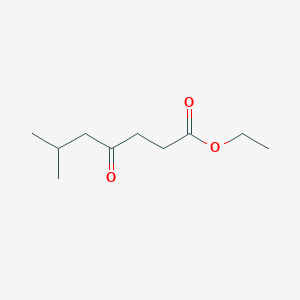
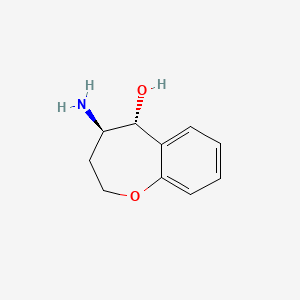
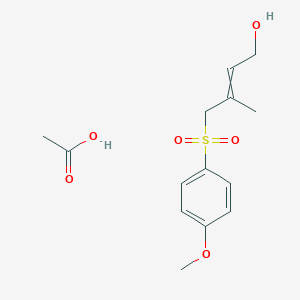
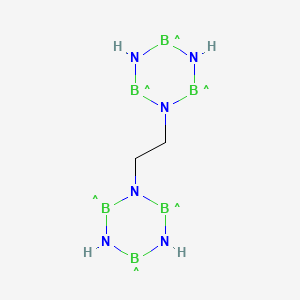
![Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylsulfonyl)-1-phenyl-](/img/structure/B14607433.png)
![1-[2-(2-Methylphenyl)propyl]-1H-imidazole](/img/structure/B14607435.png)
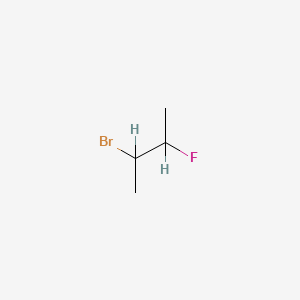
![Acetamide, N-(8,10-dinitro-5-oxo-5H-benzo[a]phenoxazin-6-yl)-](/img/structure/B14607457.png)


![N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid](/img/structure/B14607480.png)
